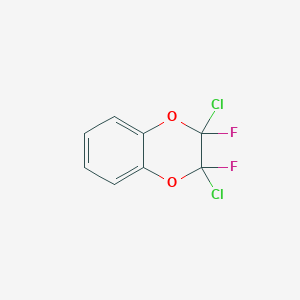
Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate is a chemical compound that belongs to the class of pyrimidinyl compounds It features a pyrimidin-2-yl group substituted with methyl groups at positions 4 and 6, and an ethyl ester group attached to a cyano-substituted prop-2-enoate moiety
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common synthetic route involves the intramolecular cyclization of cyano and carbonyl groups in N,N-disubstituted cyanamide. This method typically employs primary aliphatic amines in water as a green solvent.
Cyclization Reactions: Another approach is the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds. This reaction yields derivatives of 2-aminoimidazole and 2-iminoimidazolidine.
Industrial Production Methods: The industrial production of this compound involves scaling up the aforementioned synthetic routes. Large-scale reactions are conducted under controlled conditions to ensure high yield and purity. The use of green solvents and eco-friendly reagents is emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in different functionalized products.
Substitution: Substitution reactions at the pyrimidinyl ring can introduce various substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Pyrimidinyl derivatives with different substituents.
科学的研究の応用
Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying biological pathways and interactions with biomolecules.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, influencing various biochemical pathways. The cyano and ester groups contribute to the compound's reactivity and stability, affecting its overall biological activity.
類似化合物との比較
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A structurally related compound with potential biological activity[_{{{CITATION{{{_3{Ethyl (S)-2-Benzamido-5-(4,6-dimethylpyrimidin-2-yl)amino ... - MDPI.
1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one: Another pyrimidinyl derivative with applications in green chemistry.
Uniqueness: Ethyl 3-((4,6-dimethylpyrimidin-2-yl)amino)-2-cyanoprop-2-enoate stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its unique structure makes it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
ethyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-4-18-11(17)10(6-13)7-14-12-15-8(2)5-9(3)16-12/h5,7H,4H2,1-3H3,(H,14,15,16)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPBJSWBNHBIP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CC(=N1)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC(=CC(=N1)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320742.png)
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
